(±)15-HEPE

Description

5-Hydroxyeicosapentaenoic acid has been reported in Skeletonema marinoi with data available.

RN given refers to (E,Z,Z,Z,Z)-isomer; RN for cpd without isomeric designation not available 4/89

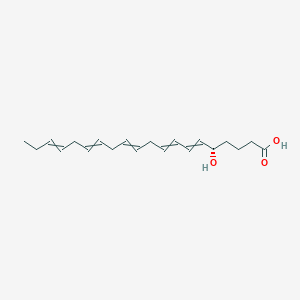

Structure

3D Structure

Properties

IUPAC Name |

(6E,8Z,11Z,14Z,17Z)-5-hydroxyicosa-6,8,11,14,17-pentaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h3-4,6-7,9-10,12-14,16,19,21H,2,5,8,11,15,17-18H2,1H3,(H,22,23)/b4-3-,7-6-,10-9-,13-12-,16-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTAGQROYQYQRHF-FCWZHQICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CC=CC(CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C=C\C(CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001258761 | |

| Record name | 5-Hydroxy-6,8,11,14,17-eicosapentaenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001258761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-HEPE | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005081 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

83952-40-3, 92008-51-0 | |

| Record name | 5-Hydroxy-6,8,11,14,17-eicosapentaenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83952-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxy-6,8,11,14,17-eicosapentaenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083952403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-6,8,11,14,17-eicosapentaenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001258761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-HEPE | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005081 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Enzymatic Conversion of EPA to 15-HEPE: A Technical Guide for Researchers

For Immediate Release

This whitepaper provides a comprehensive technical overview of the biological synthesis of 15-Hydroxyeicosapentaenoic acid (15-HEPE) from eicosapentaenoic acid (EPA). Aimed at researchers, scientists, and professionals in drug development, this document details the core enzymatic processes, experimental protocols, and analytical techniques pivotal for the production and characterization of 15-HEPE, a significant bioactive lipid mediator.

Introduction

Eicosapentaenoic acid (EPA), an omega-3 polyunsaturated fatty acid, is a substrate for various enzymatic pathways that produce a range of signaling molecules with roles in inflammation and cellular homeostasis.[1] One such critical metabolite is 15-hydroxyeicosapentaenoic acid (15-HEPE). The synthesis of 15-HEPE is primarily catalyzed by 15-lipoxygenase (15-LOX) enzymes, which introduce molecular oxygen into EPA at the C-15 position.[2] This guide explores the key enzymes, reaction mechanisms, and methodologies for the controlled biological synthesis of 15-HEPE.

Core Enzymology: The Role of 15-Lipoxygenases

The conversion of EPA to 15-HEPE is predominantly carried out by two isoforms of 15-lipoxygenase: 15-LOX-1 and 15-LOX-2.[3][4] These enzymes exhibit distinct characteristics and tissue expression patterns.

-

15-LOX-1: This isoform can oxygenate arachidonic acid at both the C-12 and C-15 positions.[4] When acting on EPA, 15-LOX-1 initially produces 15(S)-hydroperoxyeicosapentaenoic acid (15-HpEPE), which is subsequently reduced to 15(S)-HEPE.[5]

-

15-LOX-2: In contrast to 15-LOX-1, 15-LOX-2 exclusively oxygenates arachidonic acid at the C-15 position.[3][4] This specificity makes it a valuable tool for the targeted synthesis of 15-hydroxy fatty acids.

Both human recombinant and soybean-derived 15-lipoxygenases have been successfully utilized for the production of 15-HEPE.[6][7][8]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the enzymatic synthesis of 15-HEPE and related compounds.

Table 1: Recombinant Human 15-Lipoxygenase Expression and Activity

| Enzyme Source | Expression System | Expression Level | Specific Activity | Yield of Pure Enzyme | Reference |

| Human 15-Lipoxygenase | Baculovirus/insect cell | ~20% of cellular protein | 7.1-21 µmol 13-HODE/mg·min | 25-50 mg/L of culture | [9] |

Table 2: Properties of Human Recombinant 15-Lipoxygenase-2

| Property | Value | Reference |

| Molecular Weight | ~76 kDa | [3][10] |

| Purity | >95% (SDS-PAGE) | [3] |

| Specific Activity | 234.15 U/ml | [3] |

| Unit Definition | 1 unit = 1 nmol of 15-HpETE produced/min at 30°C | [3] |

Table 3: Biotransformation of EPA to HEPE Isomers by Engineered E. coli

| Engineered Enzyme | Substrate (EPA) Concentration | Product | Product Concentration | Conversion Time | Reference |

| Engineered 18R-LOX | 4.0 mM | 18R-HEPE | 2.0 mM (641 mg/L) | 20 min | [11] |

| Engineered 18S-LOX | 3.0 mM | 18S-HEPE | 1.8 mM (577 mg/L) | 20 min | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the biological synthesis of 15-HEPE.

Expression and Purification of Recombinant Human 15-Lipoxygenase

Objective: To produce and purify catalytically active human 15-lipoxygenase.

Methodology:

-

Expression: Human 15-lipoxygenase is expressed in a baculovirus/insect cell system. The addition of ferrous ions to the culture medium can enhance the enzyme's iron content and specific activity.[9]

-

Cell Lysis: Harvested insect cells are lysed to release the cytosolic fraction containing the recombinant enzyme.

-

Purification: The catalytically active enzyme is purified from the cytosolic fractions using anion-exchange chromatography, for example, on a Mono Q column.[9]

-

Purity and Yield: Purity is assessed by SDS-PAGE, with yields of 25-50 mg of pure enzyme per liter of culture being achievable.[9]

Enzymatic Synthesis of 15(S)-HEPE from EPA

Objective: To synthesize 15(S)-HEPE from EPA using a lipoxygenase enzyme.

Methodology:

-

Reaction Buffer: Prepare a suitable buffer, such as a borate (B1201080) buffer (e.g., 0.1 M, pH 9.0) or HEPES buffer (e.g., 50 mM, pH 8.0).[6][11]

-

Substrate Preparation: Dissolve EPA in the reaction buffer.

-

Enzyme Addition: Add the purified lipoxygenase enzyme (e.g., soybean lipoxygenase or recombinant human 15-LOX) to initiate the reaction.[6][7]

-

Co-factors/Reductants: In some protocols, a reducing agent like L-cysteine is added to the reaction mixture to facilitate the reduction of the hydroperoxide intermediate to the hydroxy derivative in a single vessel.[6]

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 20°C or 25-30°C) with stirring.[6][11]

-

Reaction Termination and Reduction: The reaction can be terminated, and the intermediate 15(S)-HPEPE can be reduced to 15(S)-HEPE by the addition of a reducing agent like sodium borohydride.[7]

-

Extraction: Extract the lipid products from the reaction mixture using a suitable organic solvent.

Analysis and Purification of 15-HEPE

Objective: To purify and identify the synthesized 15-HEPE.

Methodology:

-

High-Performance Liquid Chromatography (HPLC): The extracted lipid products are separated and purified using reversed-phase HPLC (RP-HPLC).[12] A C18 column is commonly used with a mobile phase gradient of acetonitrile (B52724) and water containing a small amount of acetic acid.[11]

-

Detection: The elution of compounds can be monitored using a UV detector, typically at wavelengths around 235 nm, which is characteristic of the conjugated diene system in HEPEs.[12]

-

Mass Spectrometry (MS/MS): For definitive identification and structural confirmation, HPLC is coupled with tandem mass spectrometry (HPLC-MS/MS).[13][14][15] This technique allows for the precise determination of the molecular weight and fragmentation pattern of the analyte, confirming its identity as 15-HEPE.

Visualizations: Pathways and Workflows

The following diagrams illustrate the key processes involved in the biological synthesis of 15-HEPE.

References

- 1. Potential Mechanisms by Which Hydroxyeicosapentaenoic Acids Regulate Glucose Homeostasis in Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of 12/15-Lipoxygenase and Its Various Metabolites Generated from Multiple Polyunsaturated Fatty Acids as Substrates in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-enzymes.com [creative-enzymes.com]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. WO2015063617A2 - Methods of making 15-hydroxy fatty acid derivatives - Google Patents [patents.google.com]

- 7. Controlled formation of mono- and dihydroxy-resolvins from EPA and DHA using soybean 15-lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Controlled formation of mono- and dihydroxy-resolvins from EPA and DHA using soybean 15-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Overexpression, purification and characterization of human recombinant 15-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. moleculardepot.com [moleculardepot.com]

- 11. Altering 15‐Lipoxygenases to 18‐Lipoxygenases and Their Application to the Production of 5,18‐Dihydroxyeicosapentaenoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Analysis of 12/15-lipoxygenase metabolism of EPA and DHA with special attention to authentication of docosatrienes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [Simultaneous determination of 15 anti-obesity drugs in blood by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. HPLC/MS/MS-Based Approaches for Detection and Quantification of Eicosanoids | Springer Nature Experiments [experiments.springernature.com]

- 15. researchgate.net [researchgate.net]

The Role of 15-Lipoxygenase in the Production of 15-Hydroxyeicosapentaenoic Acid (15-HEPE): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzymatic production of 15-hydroxyeicosapentaenoic acid (15-HEPE) by 15-lipoxygenase (15-LOX). It covers the biochemical pathway, quantitative kinetic data, detailed experimental protocols for analysis, and the downstream signaling implications of 15-HEPE.

Introduction to 15-Lipoxygenase and 15-HEPE

15-Lipoxygenase (15-LOX) is a family of non-heme iron-containing dioxygenases that catalyze the stereospecific insertion of molecular oxygen into polyunsaturated fatty acids (PUFAs).[1][2] One of its key substrates is eicosapentaenoic acid (EPA), an omega-3 fatty acid. The action of 15-LOX on EPA is a critical step in the biosynthesis of specialized pro-resolving mediators (SPMs), which are lipid molecules that actively orchestrate the resolution of inflammation.[3]

15-HEPE is a monohydroxy fatty acid produced from the metabolism of EPA by 15-LOX.[3] It serves as a precursor to other bioactive molecules and also exhibits its own biological activities, including anti-inflammatory effects.[4] Understanding the enzymatic control of 15-HEPE production is crucial for developing novel therapeutic strategies targeting inflammatory diseases.

There are two major isoforms of 15-LOX in humans: 15-LOX-1 (encoded by the ALOX15 gene) and 15-LOX-2 (encoded by the ALOX15B gene).[5] These isoforms exhibit differences in their tissue distribution, substrate specificity, and catalytic activity.[6]

The Biochemical Pathway of 15-HEPE Production

The synthesis of 15(S)-HEPE from EPA by 15-LOX is a two-step process:

-

Dioxygenation: 15-LOX abstracts a hydrogen atom from the C-13 position of EPA, leading to the formation of a fatty acid radical. Molecular oxygen then inserts at the C-15 position to form the hydroperoxy intermediate, 15(S)-hydroperoxyeicosapentaenoic acid (15(S)-HpEPE).[3]

-

Reduction: The unstable 15(S)-HpEPE is rapidly reduced to the more stable hydroxy fatty acid, 15(S)-hydroxyeicosapentaenoic acid (15(S)-HEPE), by cellular peroxidases, such as glutathione (B108866) peroxidases.[3]

Figure 1: Enzymatic conversion of EPA to 15(S)-HEPE by 15-LOX.

Quantitative Data on 15-LOX Activity with EPA

The catalytic efficiency of 15-LOX isoforms with EPA as a substrate can be compared using kinetic parameters such as the Michaelis constant (Km), maximal velocity (Vmax), and the catalytic efficiency (kcat/Km).

| Enzyme | Substrate | Km (µM) | Vmax (µmol/mg/min) | kcat (s-1) | kcat/Km (s-1µM-1) | Source |

| Engineered 15R-LOX from Sorangium cellulosum | EPA | 150 ± 20 | Not Reported | 1,200 ± 60 | 8.0 | [7] |

| Engineered 18R-LOX (variant of 15R-LOX) | EPA | 180 ± 10 | Not Reported | 840 ± 20 | 4.7 | [7] |

| Engineered 15S-LOX from Archangium violaceum | EPA | 110 ± 10 | Not Reported | 1,800 ± 90 | 16.4 | [7] |

| Engineered 18S-LOX (variant of 15S-LOX) | EPA | 130 ± 20 | Not Reported | 1,100 ± 50 | 8.5 | [7] |

Product Yield in a Biocatalytic System:

| Biocatalyst | Substrate (EPA) Concentration | Product | Product Concentration | Yield | Time | Source |

| E. coli expressing engineered 18R-LOX | 4.0 mM | 18R-HEPE and 15R-HEPE | 2.0 mM (total) | 50% | 20 min | [8] |

| E. coli expressing engineered 18S-LOX | 3.0 mM | 18S-HEPE and 15S-HEPE | 1.8 mM (total) | 60% | 20 min | [8] |

Experimental Protocols

Measurement of 15-Lipoxygenase Activity (Spectrophotometric Assay)

This method is based on the detection of the conjugated diene system formed during the oxygenation of EPA, which results in an increase in absorbance at 234 nm.[9]

Materials:

-

Purified 15-LOX enzyme or cell lysate containing the enzyme

-

Eicosapentaenoic acid (EPA) substrate solution

-

Borate buffer (0.2 M, pH 9.0) or Phosphate buffer (50 mM, pH 7.4)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Prepare Reagents:

-

Enzyme solution: Dilute the purified 15-LOX or cell lysate to the desired concentration in the assay buffer. Keep on ice.

-

Substrate solution: Prepare a stock solution of EPA in ethanol (B145695) and dilute to the final working concentration (e.g., 100 µM) in the assay buffer.

-

-

Assay Setup:

-

Set the spectrophotometer to measure absorbance at 234 nm.

-

In a quartz cuvette, add the assay buffer and the enzyme solution.

-

Use a blank cuvette containing the assay buffer and the same amount of ethanol as in the substrate solution to zero the spectrophotometer.

-

-

Initiate the Reaction:

-

Add the EPA substrate solution to the cuvette containing the enzyme to start the reaction.

-

Immediately start recording the absorbance at 234 nm over time (e.g., every 30 seconds for 5-10 minutes).

-

-

Data Analysis:

-

Plot the absorbance at 234 nm against time.

-

The initial linear rate of the reaction (ΔAbs/min) is proportional to the enzyme activity.

-

Enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where ε for the conjugated diene product is approximately 23,000 M-1cm-1.

-

Quantification of 15-HEPE by LC-MS/MS

This protocol describes the extraction and quantification of 15-HEPE from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

4.2.1. Solid-Phase Extraction (SPE) of 15-HEPE

This step is crucial for concentrating the analyte and removing interfering substances from the biological matrix.[10][11]

Materials:

-

C18 SPE cartridges

-

Methanol (B129727), ethanol, hexane (B92381), ethyl acetate (B1210297), water (HPLC grade)

-

Hydrochloric acid (2M)

-

Internal standard (e.g., d8-15-HETE)

Procedure:

-

Sample Preparation:

-

To the biological sample (e.g., plasma, cell culture supernatant), add an internal standard.

-

Acidify the sample to pH ~3.5 with 2M HCl.

-

-

Cartridge Conditioning:

-

Wash the C18 SPE cartridge with methanol followed by water.

-

-

Sample Loading and Washing:

-

Load the acidified sample onto the conditioned cartridge.

-

Wash the cartridge with water, followed by a water/ethanol mixture (e.g., 85:15), and then with hexane to remove nonpolar lipids.

-

-

Elution:

-

Drying and Reconstitution:

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in the LC-MS mobile phase for analysis.

-

Figure 2: Experimental workflow for the solid-phase extraction of 15-HEPE.

4.2.2. LC-MS/MS Analysis

Instrumentation:

-

High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system

-

Triple quadrupole mass spectrometer

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

-

Mobile Phase A: Water/acetonitrile/acetic acid (e.g., 60:40:0.02, v/v/v)[7]

-

Mobile Phase B: Acetonitrile/isopropanol (e.g., 50:50, v/v)[7]

-

Gradient: A suitable gradient to separate 15-HEPE from other isomers and lipids.

-

Flow Rate: 0.2-0.4 mL/min

Mass Spectrometry Parameters:

-

Ionization Mode: Electrospray ionization (ESI), negative mode

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

15-HEPE: Precursor ion (m/z) -> Product ion (m/z) (specific transitions to be optimized for the instrument)

-

Internal Standard (e.g., d8-15-HETE): Precursor ion (m/z) -> Product ion (m/z)

-

Data Analysis:

-

Quantification is based on the peak area ratio of the analyte to the internal standard, using a standard curve generated with known concentrations of 15-HEPE.

Downstream Signaling of 15-HEPE

15-HEPE is not merely an intermediate but also a signaling molecule. One of its known mechanisms of action is through the activation of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression.

Figure 3: Signaling pathway of 15-HEPE in mast cells.

In mast cells, 15-HEPE has been shown to bind to and activate PPARγ. This activation leads to a signaling cascade that ultimately inhibits mast cell degranulation, a key event in allergic and inflammatory responses.

Conclusion

The enzymatic production of 15-HEPE by 15-lipoxygenase is a pivotal process in the metabolism of omega-3 fatty acids and the generation of anti-inflammatory and pro-resolving lipid mediators. A thorough understanding of the kinetics and regulation of 15-LOX activity, coupled with robust analytical methods for the quantification of 15-HEPE, is essential for advancing research in inflammation and developing novel therapeutic interventions. This technical guide provides a foundational resource for scientists and researchers in this field.

References

- 1. researchgate.net [researchgate.net]

- 2. Emerging role of 12/15-Lipoxygenase (ALOX15) in human pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of 12/15-lipoxygenase metabolism of EPA and DHA with special attention to authentication of docosatrienes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interaction of 12/15-lipoxygenase with fatty acids alters the leukocyte kinetics leading to improved postmyocardial infarction healing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Arachidonate 15-lipoxygenase type B: Regulation, function, and its role in pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Altering 15‐Lipoxygenases to 18‐Lipoxygenases and Their Application to the Production of 5,18‐Dihydroxyeicosapentaenoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Structure of Human 15-Lipoxygenase-2 with a Substrate Mimic - PMC [pmc.ncbi.nlm.nih.gov]

- 8. merckmillipore.com [merckmillipore.com]

- 9. The Reaction Specificity of Mammalian ALOX15 Orthologs is Changed During Late Primate Evolution and These Alterations Might Offer Evolutionary Advantages for Hominidae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. Structural and functional biology of arachidonic acid 15-lipoxygenase-1 (ALOX15) - PMC [pmc.ncbi.nlm.nih.gov]

The Immunomodulatory Mechanisms of 15-Hydroxyeicosapentaenoic Acid (15-HEPE): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Hydroxyeicosapentaenoic acid (15-HEPE) is an omega-3 fatty acid-derived lipid mediator produced via the 15-lipoxygenase (15-LOX) pathway from eicosapentaenoic acid (EPA). Emerging as a key regulator of immune responses, 15-HEPE exhibits potent anti-inflammatory and pro-resolving properties across a range of immune cell types. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of 15-HEPE on immune cells, offering detailed signaling pathways, quantitative data, and experimental protocols to support further research and drug development in inflammatory and allergic diseases.

Core Mechanisms of Action

15-HEPE exerts its immunomodulatory effects through several primary mechanisms:

-

Receptor-Mediated Signaling: A key mechanism of 15-HEPE is its interaction with and activation of the nuclear receptor, Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[1] This interaction triggers downstream signaling cascades that regulate gene expression related to inflammation and cell differentiation.

-

Enzyme Inhibition: 15-HEPE can act as an inhibitor of pro-inflammatory enzyme pathways. Notably, it has been shown to suppress the 5-lipoxygenase (5-LOX) pathway, thereby reducing the production of potent pro-inflammatory leukotrienes.

-

Precursor to Pro-Resolving Mediators: 15-HEPE serves as a precursor for the biosynthesis of specialized pro-resolving mediators (SPMs), such as resolvins of the E-series and lipoxins, which actively orchestrate the resolution of inflammation.

Action of 15-HEPE on Neutrophils

Neutrophils are first responders in acute inflammation. 15-HEPE plays a crucial role in modulating their activity to prevent excessive tissue damage and promote resolution.

Inhibition of Neutrophil Migration and Chemotaxis

15-HEPE and its structural analog 15-HETE are potent inhibitors of neutrophil migration across the endothelium.[2] This is achieved by attenuating neutrophil responsiveness to key chemoattractants like leukotriene B4 (LTB4) and platelet-activating factor (PAF).[2][3]

Mechanism of Inhibition:

-

Receptor Desensitization: 15-HETE, when incorporated into neutrophil phospholipids (B1166683), leads to a significant reduction in the affinity of cell surface receptors for LTB4 and PAF.[2][3]

-

Impaired Signal Transduction: This reduced receptor affinity impairs downstream signaling events, including the generation of inositol (B14025) triphosphate (IP3), a critical second messenger for calcium mobilization.[2]

-

Inhibition of 5-LOX Pathway: 15-HETE directly inhibits the 5-LOX pathway within neutrophils, reducing the synthesis of the potent chemoattractant LTB4.[2]

Quantitative Data: Neutrophil Function

| Parameter | Effect of 15-HETE/15-HEPE | Value | Cell Type | Reference |

| 5-Lipoxygenase Inhibition | IC50 for 15-HETE | ~6 µM | Rabbit Peritoneal Neutrophils | [2] |

| PAF Receptor Affinity | Reduction in high-affinity PAF receptor affinity by 15(S)-HETE | Six-fold reduction | Human Polymorphonuclear Neutrophils | [2] |

Signaling Pathway in Neutrophils

Experimental Protocol: Neutrophil Migration Assay (Boyden Chamber)

-

Neutrophil Isolation: Isolate human neutrophils from peripheral blood of healthy donors using Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation.

-

Cell Preparation: Resuspend purified neutrophils in a serum-free medium to a concentration of 1 x 10^6 cells/mL.

-

15-HEPE Pre-incubation: Incubate neutrophils with varying concentrations of 15-HEPE (e.g., 0.1, 1, 10 µM) or vehicle control for 30 minutes at 37°C.

-

Assay Setup:

-

Add a chemoattractant (e.g., 10 nM LTB4 or 100 nM PAF) to the lower wells of a 96-well Boyden chamber.

-

Place a polycarbonate membrane (5 µm pore size) over the lower wells.

-

Add the pre-incubated neutrophil suspension to the upper chamber.

-

-

Incubation: Incubate the chamber at 37°C in a 5% CO2 humidified atmosphere for 60-90 minutes.

-

Quantification:

-

Remove non-migrated cells from the top of the membrane.

-

Fix and stain the migrated cells on the underside of the membrane.

-

Count the migrated cells in several high-power fields using a microscope.

-

Alternatively, use a fluorescent dye (e.g., Calcein-AM) to label neutrophils and quantify migration using a fluorescence plate reader.

-

-

Data Analysis: Calculate the percentage of migration inhibition compared to the vehicle control. Determine the IC50 value of 15-HEPE.

Action of 15-HEPE on Macrophages

Macrophages are critical for both initiating and resolving inflammation. 15-HEPE influences macrophage polarization and cytokine production, generally promoting an anti-inflammatory, pro-resolving phenotype.

Modulation of Macrophage Polarization and Cytokine Production

15-HEPE is thought to promote the M2 (alternatively activated) macrophage phenotype, which is associated with tissue repair and resolution of inflammation. This is partly mediated through the activation of PPARγ.

Mechanism of Action:

-

PPARγ Activation: 15-HEPE acts as a ligand for PPARγ, a key transcription factor in macrophage differentiation and function.

-

Inhibition of NF-κB Pathway: PPARγ activation can lead to the transrepression of the pro-inflammatory transcription factor NF-κB.[4] This results in decreased transcription and secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

-

Upregulation of Anti-inflammatory Genes: PPARγ activation can also upregulate the expression of genes associated with an M2 phenotype, such as those involved in phagocytosis and tissue remodeling.

Quantitative Data: Macrophage Function

| Parameter | Effect of 15-LOX products/PPARγ activation | Value | Cell Type | Reference |

| TNF-α Secretion | Inhibition by Fh15 (a parasitic helminth protein that modulates macrophage function) | Significant reduction (p=0.0001) in LPS-stimulated cells | Bone Marrow-Derived Macrophages | |

| NF-κB Activation | Inhibition by 15-LOX inhibitor 9c | Significant inhibition of NF-κB reporter gene activity | RAW 264.7 Macrophages | [4] |

Note: Specific quantitative data for 15-HEPE on cytokine reduction in macrophages is limited; the table reflects the effects of modulating related pathways.

Signaling Pathway in Macrophages

Experimental Protocol: Macrophage Polarization and Cytokine Analysis

-

Macrophage Differentiation: Differentiate human peripheral blood monocytes into macrophages by culturing with M-CSF for 5-7 days. Alternatively, use a murine macrophage cell line like RAW 264.7.

-

Cell Treatment: Pre-treat macrophages with 15-HEPE (e.g., 1-10 µM) or vehicle for 2 hours.

-

Polarization/Stimulation:

-

M1 Polarization: Stimulate cells with LPS (100 ng/mL) and IFN-γ (20 ng/mL) for 24 hours.

-

M2 Polarization: Stimulate cells with IL-4 (20 ng/mL) and IL-13 (20 ng/mL) for 24 hours.

-

-

Cytokine Analysis:

-

Collect the cell culture supernatant.

-

Quantify the concentration of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (IL-10) using ELISA or a multiplex bead-based immunoassay.

-

-

Gene Expression Analysis:

-

Lyse the cells and extract total RNA.

-

Perform quantitative real-time PCR (qRT-PCR) to analyze the expression of M1 markers (e.g., iNOS, CD86) and M2 markers (e.g., Arg1, CD206).

-

-

Data Analysis: Normalize cytokine concentrations and gene expression levels to appropriate controls and compare the effects of 15-HEPE treatment.

Action of 15-HEPE on Mast Cells

Mast cells are key players in allergic reactions, releasing histamine (B1213489) and other inflammatory mediators upon activation. 15-HEPE has been shown to inhibit mast cell degranulation, suggesting a therapeutic potential in allergic diseases.[1]

Inhibition of Mast Cell Degranulation

The primary mechanism for 15-HEPE's effect on mast cells is through the activation of PPARγ.[1]

Mechanism of Inhibition:

-

PPARγ Activation: 15-HEPE binds to and activates PPARγ within mast cells.[1]

-

Downregulation of Signaling Pathways: Activated PPARγ inhibits signaling pathways crucial for degranulation, including the PAK1/NF-κB pathway.[5] This interferes with the downstream events triggered by IgE receptor cross-linking.

-

Inhibition of Mediator Release: The net effect is a reduction in the release of histamine, β-hexosaminidase, and pro-inflammatory cytokines from mast cell granules.

Quantitative Data: Mast Cell Function

| Parameter | Effect | Value | Cell Type | Reference |

| Mast Cell Degranulation | Inhibition by 4µ8C (a compound that inhibits mast cell signaling) | IC50 = 3.2 µM | IgE-mediated mast cells | [6] |

Signaling Pathway in Mast Cells

Experimental Protocol: Mast Cell Degranulation Assay (β-Hexosaminidase Release)

-

Cell Culture: Culture a mast cell line (e.g., RBL-2H3) or bone marrow-derived mast cells (BMMCs).

-

Sensitization: Sensitize the mast cells with anti-DNP IgE (1 µg/mL) overnight.

-

Washing: Wash the cells three times with Tyrode's buffer to remove unbound IgE.

-

15-HEPE Treatment: Resuspend the cells in Tyrode's buffer and pre-incubate with various concentrations of 15-HEPE (e.g., 1, 10, 50 µM) or vehicle control for 30 minutes at 37°C.

-

Stimulation: Trigger degranulation by adding DNP-HSA (100 ng/mL). Include a negative control (buffer only) and a positive control for total mediator release (0.1% Triton X-100).

-

Incubation: Incubate for 30-60 minutes at 37°C.

-

Sample Collection: Pellet the cells by centrifugation (400 x g, 5 min, 4°C) and collect the supernatant.

-

β-Hexosaminidase Assay:

-

In a 96-well plate, mix an aliquot of the supernatant with a substrate solution of p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG).

-

Incubate at 37°C for 60 minutes.

-

Stop the reaction by adding a high pH buffer (e.g., glycine (B1666218) buffer).

-

Measure the absorbance at 405 nm.

-

-

Data Analysis: Calculate the percentage of β-hexosaminidase release relative to the total release control and determine the inhibitory effect of 15-HEPE.

Conclusion and Future Directions

15-HEPE is a pleiotropic lipid mediator with significant immunomodulatory functions across key innate immune cells. Its ability to inhibit neutrophil migration, promote an anti-inflammatory macrophage phenotype, and suppress mast cell degranulation underscores its potential as a therapeutic agent for a wide range of inflammatory and allergic conditions. The central role of PPARγ activation in mediating these effects provides a clear target for drug development.

Future research should focus on:

-

Elucidating the precise binding kinetics and affinity of 15-HEPE for PPARγ.

-

Identifying additional receptors and signaling pathways that may be modulated by 15-HEPE.

-

Conducting in vivo studies to validate the therapeutic efficacy of 15-HEPE in models of inflammatory diseases.

-

Developing stable and potent synthetic analogs of 15-HEPE for pharmacological applications.

This guide provides a foundational understanding of 15-HEPE's mechanism of action, offering the necessary tools for researchers to further investigate and harness its therapeutic potential.

References

- 1. Lipoxin A4 and aspirin-triggered 15-epi-lipoxin A4 inhibit human neutrophil migration: comparisons between synthetic 15 epimers in chemotaxis and transmigration with microvessel endothelial cells and epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 15-Hydroxyeicosatetraenoic acid inhibits neutrophil migration across cytokine-activated endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Remodeling of neutrophil phospholipids with 15(S)-hydroxyeicosatetraenoic acid inhibits leukotriene B4-induced neutrophil migration across endothelium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel 15-Lipoxygenase-1 Inhibitor Protects Macrophages from Lipopolysaccharide-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition effect of PPAR-γ signaling on mast cell-mediated allergic inflammation through down-regulation of PAK1/ NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Suppression of IgE-mediated mast cell activation and mouse anaphylaxis via inhibition of Syk activation by 8-formyl-7-hydroxy-4-methylcoumarin, 4μ8C - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling 15-HEPE: A Technical Guide to its Physiological Concentrations and Analysis in Human Plasma

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 15-hydroxyeicosapentaenoic acid (15-HEPE), an endogenous lipid mediator derived from eicosapentaenoic acid (EPA). As a key player in the resolution of inflammation, understanding the physiological concentrations of 15-HEPE in human plasma is critical for research into inflammatory diseases and the development of novel therapeutics. This document summarizes the current knowledge on 15-HEPE plasma levels, details the methodologies for its quantification, and illustrates its primary signaling pathway.

Core Understanding: The Significance of 15-HEPE

15-HEPE is a specialized pro-resolving mediator (SPM) precursor, playing a crucial role in the body's natural processes to resolve inflammation. Unlike classical anti-inflammatory molecules that block the inflammatory response, SPMs actively orchestrate the return to homeostasis. 15-HEPE is enzymatically produced from EPA and can be further converted to other potent anti-inflammatory molecules. Its presence and concentration in plasma can be indicative of the body's inflammatory status and its capacity to resolve inflammation.

Physiological Concentrations of 15-HEPE in Human Plasma

The quantification of 15-HEPE in the plasma of healthy individuals presents a challenge due to its typically low endogenous concentrations, which can be at or below the limit of detection of many analytical methods. However, recent advancements in mass spectrometry have enabled the measurement of these transient mediators. The following table summarizes available data on the physiological concentrations of 15-HEPE in human plasma from a healthy cohort. It is important to note that these values can be influenced by factors such as age, diet (particularly omega-3 fatty acid intake), and underlying health status.

| Population Demographics | Sample Type | Analytical Method | Median Concentration (pg/mL) | Concentration Range (pg/mL) | Reference |

| Healthy Adolescents (13-17 years) | EDTA Plasma | UHPLC-MS/MS | 8.0 | 3.1 - 22.8 | [1] |

Note: The provided data is based on a study with a specific cohort and should be considered as a preliminary reference range. Further studies with larger and more diverse populations are needed to establish definitive physiological ranges.

Experimental Protocols for 15-HEPE Quantification

The accurate quantification of 15-HEPE and other eicosanoids in human plasma requires meticulous sample handling and a highly sensitive analytical methodology. The most widely accepted method is Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).

Blood Sample Collection and Processing

Proper sample collection and immediate processing are critical to prevent the ex vivo formation of eicosanoids.

-

Anticoagulant: Blood should be collected in tubes containing EDTA.

-

Centrifugation: Immediately after collection, the blood should be centrifuged at a low temperature (e.g., 4°C) to separate the plasma.

-

Inhibition of ex vivo formation: To minimize artificial generation of lipid mediators after blood collection, it is recommended to add an antioxidant, such as butylated hydroxytoluene (BHT), and/or a lipoxygenase inhibitor. Some protocols also advocate for the immediate addition of methanol (B129727) to the plasma after separation to quench enzymatic activity[1].

-

Storage: Plasma samples should be snap-frozen in liquid nitrogen and stored at -80°C until analysis to ensure the stability of the lipid mediators.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is the most common technique for extracting and concentrating eicosanoids from the plasma matrix.

-

Internal Standards: A deuterated internal standard for 15-HEPE (e.g., 15-HEPE-d8) should be added to the plasma sample before extraction to correct for procedural losses and matrix effects.

-

Protein Precipitation: Plasma proteins are precipitated by the addition of a cold organic solvent, typically methanol.

-

Extraction: The supernatant is then acidified (e.g., with formic acid) and loaded onto a C18 SPE cartridge.

-

Washing: The cartridge is washed with a low-percentage organic solvent to remove polar interferences.

-

Elution: The eicosanoids, including 15-HEPE, are eluted with a high-percentage organic solvent, such as methanol or ethyl acetate.

-

Drying and Reconstitution: The eluate is dried under a stream of nitrogen and the residue is reconstituted in a small volume of the initial mobile phase for LC-MS/MS analysis.

Analytical Methodology: UHPLC-MS/MS

-

Chromatographic Separation:

-

Column: A reversed-phase C18 column is typically used for the separation of eicosanoids.

-

Mobile Phases: The mobile phases usually consist of an aqueous solution with a weak acid (e.g., 0.1% formic acid) as mobile phase A and an organic solvent (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid) as mobile phase B.

-

Gradient Elution: A gradient elution program is employed to effectively separate the various lipid mediators.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in the negative ion mode is most commonly used for the detection of eicosanoids.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred scan mode for quantification due to its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for 15-HEPE and its deuterated internal standard.

-

Below is a graphical representation of the experimental workflow for 15-HEPE quantification.

Signaling Pathways of 15-HEPE

15-HEPE exerts its anti-inflammatory and pro-resolving effects through various mechanisms. One of the key pathways involves its interaction with the nuclear receptor, Peroxisome Proliferator-Activated Receptor gamma (PPARγ).

-

Activation of PPARγ: 15-HEPE can act as a ligand for PPARγ. Upon binding, it activates the receptor.

-

Transcriptional Regulation: The activated PPARγ forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.

-

Anti-inflammatory Effects: This binding modulates the transcription of genes involved in inflammation. For instance, in mast cells, activation of PPARγ by 15-HEPE has been shown to inhibit degranulation, a key event in allergic and inflammatory responses.

-

Precursor to other SPMs: 15-HEPE also serves as a substrate for other enzymes, such as 5-lipoxygenase (5-LOX), to produce E-series resolvins (e.g., Resolvin E1), which are potent anti-inflammatory and pro-resolving mediators.

The following diagram illustrates the signaling pathway of 15-HEPE through PPARγ activation.

Conclusion

15-HEPE is a lipid mediator of significant interest for its role in the resolution of inflammation. While its low physiological concentrations in human plasma pose analytical challenges, validated UHPLC-MS/MS methods allow for its reliable quantification. The established preliminary reference ranges in healthy individuals provide a crucial baseline for clinical and pharmaceutical research. Further investigation into the signaling pathways of 15-HEPE and its downstream metabolites will undoubtedly open new avenues for the development of pro-resolving therapies for a wide range of inflammatory diseases.

References

Methodological & Application

Application Note: LC-MS/MS Method for the Quantification of 15-Hydroxyeicosapentaenoic Acid (15-HEPE) in Tissues

Audience: Researchers, scientists, and drug development professionals.

Introduction 15-Hydroxyeicosapentaenoic acid (15-HEPE) is a bioactive lipid mediator derived from the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA), through the action of the 15-lipoxygenase (15-LOX) enzyme. As a specialized pro-resolving mediator (SPM) precursor, 15-HEPE plays a significant role in the resolution phase of inflammation. Its biological activities include interacting with the peroxisome proliferator-activated receptor-gamma (PPARγ) to inhibit mast cell degranulation and reducing the production of pro-inflammatory leukotrienes.[1] The accurate quantification of 15-HEPE in tissue matrices is crucial for understanding its physiological roles, identifying potential therapeutic targets, and developing novel anti-inflammatory drugs.

This application note provides a detailed protocol for the sensitive and selective quantification of 15-HEPE in tissue samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs solid-phase extraction (SPE) for sample cleanup and concentration, followed by reverse-phase liquid chromatography for separation and tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode for detection.

15-HEPE Signaling Pathway

15-HEPE is enzymatically produced from EPA and exerts its anti-inflammatory effects through several mechanisms. It can activate PPARγ, leading to the inhibition of mast cell degranulation, a key event in allergic and inflammatory responses.[1] Additionally, 15-HEPE can be further metabolized to other anti-inflammatory molecules like lipoxins or can inhibit the 5-LOX pathway, thereby reducing the synthesis of pro-inflammatory leukotrienes.

Caption: Signaling pathway of 15-HEPE generation and its anti-inflammatory actions.

Experimental Protocol

Principle of the Method

The workflow begins with the rapid homogenization of frozen tissue in the presence of an antioxidant and a deuterated internal standard (IS) to ensure accurate quantification and prevent analyte degradation. The homogenate is then subjected to solid-phase extraction (SPE) to remove interfering matrix components like proteins and phospholipids (B1166683) and to concentrate the analyte. The purified extract is analyzed by a reverse-phase LC-MS/MS system operating in negative electrospray ionization (ESI) and MRM mode.

Experimental Workflow

Caption: General experimental workflow for 15-HEPE quantification in tissue.

Materials and Reagents

-

Standards: 15(S)-HEPE and 15(S)-HETE-d8 (Internal Standard, IS).

-

Solvents: LC-MS grade methanol (B129727), acetonitrile, water, ethyl acetate (B1210297), hexane (B92381), and formic acid.

-

Chemicals: 2,6-di-tert-butyl-4-methylphenol (BHT) or other suitable antioxidant.

-

SPE Cartridges: C18 Solid Phase Extraction Cartridges (e.g., 100 mg, 1 mL).

-

Equipment: Tissue homogenizer (e.g., bead beater or sonicator), centrifugation unit, nitrogen evaporator, LC-MS/MS system.

Sample Preparation Protocol

Safety Note: Perform all extraction steps on ice to minimize enzymatic activity and analyte degradation.

-

Tissue Weighing: Weigh approximately 10-50 mg of frozen tissue into a pre-chilled homogenization tube.

-

Homogenization:

-

Immediately add 1 mL of ice-cold methanol containing an antioxidant (e.g., 0.01% BHT).

-

Add 10 µL of the internal standard working solution (e.g., 100 ng/mL 15-HETE-d8).

-

Homogenize the tissue thoroughly using a bead beater or sonicator until no visible tissue fragments remain.[2]

-

Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet proteins.[3]

-

Carefully transfer the supernatant to a new tube.

-

-

Solid-Phase Extraction (SPE):

-

Acidification: Dilute the supernatant with 9 mL of water and acidify to pH ~3.5 with formic acid.[1][3]

-

Cartridge Conditioning: Condition a C18 SPE cartridge by washing sequentially with 2 mL of methanol, followed by 2 mL of water. Do not let the cartridge run dry.[1]

-

Sample Loading: Load the entire acidified sample onto the conditioned C18 cartridge at a slow, steady flow rate (~1 mL/min).

-

Washing: Wash the cartridge sequentially with 2 mL of 15% aqueous methanol, followed by 2 mL of hexane to remove highly non-polar lipids.[1]

-

Elution: Elute the 15-HEPE and internal standard from the cartridge with 1.5 mL of ethyl acetate or methyl formate (B1220265) into a clean collection tube.[3]

-

-

Final Preparation:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 50:50 methanol/water). Vortex thoroughly and transfer to an LC vial for analysis.

-

LC-MS/MS Method

The following tables provide typical starting conditions that should be optimized for the specific instrument used.

Table 1: Liquid Chromatography (LC) Parameters

| Parameter | Value |

|---|---|

| LC System | UPLC / UHPLC System |

| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Column Temp. | 40°C |

| Mobile Phase A | Water with 0.1% Acetic Acid |

| Mobile Phase B | Acetonitrile/Methanol (80:20, v/v) with 0.1% Acetic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Vol. | 5 µL |

| Gradient | 0-1 min, 50% B; 1-8 min, 50-95% B; 8-9 min, 95% B; 9-9.1 min, 95-50% B; 9.1-12 min, 50% B |

Table 2: Mass Spectrometry (MS) Parameters

| Parameter | Value |

|---|---|

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | -3.5 kV |

| Source Temp. | 150°C |

| Desolvation Temp. | 400°C |

| Nebulizer Gas | Nitrogen, 45 psi |

| Collision Gas | Argon |

Table 3: Multiple Reaction Monitoring (MRM) Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

|---|---|---|---|---|

| 15-HEPE | 317.2 | 167.1 (Quantifier) | 50 | -22 |

| 317.2 | 257.2 (Qualifier) | 50 | -18 |

| 15-HETE-d8 (IS) | 327.3 | 184.1 (Quantifier) | 50 | -22 |

Note: MRM transitions and collision energies are instrument-dependent and require empirical optimization for maximum sensitivity.[4]

Data Analysis and Quantification

-

Calibration Curve: Prepare a series of calibration standards (e.g., 0.1 to 100 ng/mL) containing a fixed concentration of the internal standard. Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against the concentration of the analyte.

-

Quantification: Determine the peak area ratio for 15-HEPE in the tissue samples. Calculate the concentration from the calibration curve using a linear regression model. The final tissue concentration is reported as ng/g of tissue by accounting for the initial tissue weight and final reconstitution volume.

Method Performance Characteristics

The described method is expected to achieve high sensitivity and reproducibility. The following table summarizes typical performance data.[5][6]

Table 4: Example Method Performance

| Parameter | Result |

|---|---|

| Linearity (r²) | > 0.995 |

| LLOQ | ~0.1 - 0.5 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (Recovery %) | 85 - 115% |

Conclusion

This application note details a robust and sensitive LC-MS/MS method for the quantification of 15-HEPE in tissue samples. The protocol, which combines a streamlined solid-phase extraction with highly selective MRM detection, provides a reliable tool for researchers in inflammation, immunology, and drug development to accurately measure this key lipid mediator. Proper optimization of MS parameters and careful sample handling are critical for achieving high-quality, reproducible results.

References

- 1. arborassays.com [arborassays.com]

- 2. Tissue pretreatment for LC–MS/MS analysis of PUFA and eicosanoid distribution in mouse brain and liver - PMC [pmc.ncbi.nlm.nih.gov]

- 3. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]

- 4. lipidmaps.org [lipidmaps.org]

- 5. LC/MS/MS analyses of open-flow microperfusion samples quantify eicosanoids in a rat model of skin inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Note and Protocol: Solid-Phase Extraction of 15-HEPE from Human Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Hydroxyeicosapentaenoic acid (15-HEPE) is a bioactive lipid mediator derived from the omega-3 fatty acid, eicosapentaenoic acid (EPA). As a member of the eicosanoid family, 15-HEPE is involved in the resolution of inflammation and plays a significant role in various physiological and pathological processes. Accurate quantification of 15-HEPE in biological matrices such as plasma is crucial for understanding its role in health and disease, and for the development of novel therapeutics. This application note provides a detailed protocol for the solid-phase extraction (SPE) of 15-HEPE from human plasma, optimized for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Signaling Pathway of 15-HEPE

15-HEPE exerts its anti-inflammatory effects primarily through the activation of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that regulates gene expression involved in lipid metabolism and inflammation.[1][2] Upon binding to PPARγ, 15-HEPE initiates a signaling cascade that ultimately leads to the inhibition of pro-inflammatory pathways.

Caption: 15-HEPE signaling pathway via PPARγ activation.

Experimental Protocol: Solid-Phase Extraction of 15-HEPE from Plasma

This protocol outlines the steps for the extraction of 15-HEPE from human plasma using reversed-phase solid-phase extraction.

Materials and Reagents

-

Human plasma (collected in EDTA tubes)

-

15-HEPE standard and deuterated internal standard (e.g., 15-HEPE-d8)

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (B52724) (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

Reversed-phase SPE cartridges (e.g., Strata-X, 30 mg/1 mL)

-

Centrifuge

-

SPE manifold

-

Nitrogen evaporator

-

Autosampler vials

Sample Preparation

-

Thaw plasma samples on ice.

-

To 200 µL of plasma in a microcentrifuge tube, add 20 µL of internal standard solution.

-

Add 600 µL of ice-cold acetonitrile to precipitate proteins.[3][4][5][6]

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Acidify the supernatant by adding 10 µL of formic acid.[7] This step ensures that 15-HEPE is in its protonated form for optimal retention on the reversed-phase SPE cartridge.[8]

Solid-Phase Extraction (SPE)

The following steps should be performed using an SPE manifold.

-

Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry out between steps.

-

Sample Loading: Load the acidified supernatant onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar impurities.

-

Drying: Dry the cartridge under vacuum for 5-10 minutes.

-

Elution: Elute the 15-HEPE and internal standard from the cartridge with 1 mL of methanol into a clean collection tube.

Post-Extraction

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

-

Vortex briefly and transfer the reconstituted sample to an autosampler vial for analysis.

Experimental Workflow

Caption: Workflow for the solid-phase extraction of 15-HEPE from plasma.

Data Presentation

The following table summarizes the key quantitative parameters of the SPE protocol and subsequent LC-MS/MS analysis.

| Parameter | Value | Reference |

| Sample Volume | 200 µL | Protocol |

| Internal Standard | 15-HEPE-d8 | [9] |

| Protein Precipitation Solvent | Acetonitrile (3:1 v/v) | [4][6] |

| SPE Cartridge | Reversed-Phase (e.g., Strata-X) | Protocol |

| Conditioning Solvents | 1 mL Methanol, 1 mL Water | Protocol |

| Wash Solvent | 1 mL 10% Methanol in Water | Protocol |

| Elution Solvent | 1 mL Methanol | Protocol |

| Reconstitution Volume | 100 µL | Protocol |

| Expected Recovery | >80% | [7] |

| Limit of Quantification (LOQ) | 1 ng/mL | [7] |

Analytical Method: LC-MS/MS

A reversed-phase LC-MS/MS method is recommended for the sensitive and selective quantification of 15-HEPE.

-

LC Column: C18 column (e.g., 2.1 x 100 mm, 2.6 µm)

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: A linear gradient from 20% to 95% B over 15 minutes is a good starting point.

-

Flow Rate: 0.3 mL/min[10]

-

Injection Volume: 5-10 µL

-

Mass Spectrometry: Triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

-

MRM Transitions:

-

15-HEPE: Precursor ion (m/z) 317.2 -> Product ion (m/z) 259.2[11]

-

15-HEPE-d8 (IS): Precursor ion (m/z) 325.2 -> Product ion (m/z) 267.2

-

Optimization of mass spectrometer parameters, such as declustering potential and collision energy, is crucial for achieving optimal sensitivity.[9][10]

Conclusion

This application note provides a robust and reliable protocol for the solid-phase extraction of 15-HEPE from human plasma. The described method, coupled with LC-MS/MS analysis, allows for accurate and precise quantification of this important lipid mediator, facilitating research into its role in inflammatory processes and its potential as a therapeutic target and biomarker.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chromforum.org [chromforum.org]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. agilent.com [agilent.com]

- 6. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development and validation of an extraction method for the determination of pro-inflammatory eicosanoids in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. agilent.com [agilent.com]

- 9. lipidmaps.org [lipidmaps.org]

- 10. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mass spectrometry of underivatized 15-hydroxyeicosatetraenoic acid and 15-hydroxyeicosapentaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying the Effects of 15-HEPE in Animal Models

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of animal models to study the biological effects of 15-hydroxyeicosapentaenoic acid (15-HEPE). This document includes detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams to facilitate the design and execution of in vivo studies investigating the therapeutic potential of this lipid mediator.

Introduction to 15-HEPE

15-HEPE is an omega-3 fatty acid-derived lipid mediator produced from eicosapentaenoic acid (EPA) by the enzyme 15-lipoxygenase (15-LOX). It has emerged as a molecule of interest due to its potential anti-inflammatory and pro-resolving properties. Understanding its effects in relevant animal models is crucial for elucidating its mechanisms of action and evaluating its therapeutic utility in various disease contexts.

Recommended Animal Models

The selection of an appropriate animal model is critical for studying the specific effects of 15-HEPE. Based on current literature, the following models are recommended:

-

Mouse Models of Allergic Rhinitis: Ovalbumin (OVA)-induced allergic rhinitis in mice is a well-established model to study type I hypersensitivity reactions. This model is particularly relevant as 15-HEPE has been shown to ameliorate allergic symptoms.

-

Mouse Models of Colitis: Dextran sulfate (B86663) sodium (DSS) or trinitrobenzene sulfonic acid (TNBS)-induced colitis in mice are widely used models of inflammatory bowel disease. These models are suitable for investigating the anti-inflammatory effects of 15-HEPE in the context of gut inflammation.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of 15-HEPE in animal models.

Table 1: Effects of 15-HEPE on Allergic Rhinitis in Mice

| Parameter | Animal Model | Treatment | Dosage | Route | Outcome | Reference |

| Sneezing Frequency | OVA-induced allergic rhinitis | 15-HEPE | Not specified | Intranasal | Significant reduction in sneezing episodes compared to vehicle control. | [1] |

| Mast Cell Degranulation | OVA-induced allergic rhinitis | 15-HEPE | Not specified | Intranasal | Inhibition of mast cell degranulation in the nasal mucosa. | [1] |

Table 2: Effects of 15-HEPE on Experimental Colitis in Mice

| Parameter | Animal Model | Treatment | Dosage | Route | Outcome | Reference |

| Disease Activity Index (DAI) | DSS-induced colitis | 15S-HEPE | 50 µg/kg | Intraperitoneal | Significant reduction in DAI score (body weight loss, stool consistency, rectal bleeding) compared to vehicle-treated mice.[2] | [2] |

| Colon Length | DSS-induced colitis | 15S-HEPE | 50 µg/kg | Intraperitoneal | Prevention of colon shortening, a marker of inflammation.[2] | [2] |

| Histological Score | DSS-induced colitis | 15S-HEPE | 50 µg/kg | Intraperitoneal | Reduced histological signs of inflammation and tissue damage in the colon.[2] | [2] |

| Body Weight | TNBS-induced colitis | 15S-HEPE | 50 µg/kg | Intraperitoneal | Attenuation of body weight loss compared to vehicle-treated mice.[3] | [3] |

| Colon Length | TNBS-induced colitis | 15S-HEPE | 50 µg/kg | Intraperitoneal | Significant preservation of colon length.[3] | [3] |

Experimental Protocols

Ovalbumin (OVA)-Induced Allergic Rhinitis Mouse Model

This protocol describes the induction of allergic rhinitis in mice and subsequent treatment with 15-HEPE.[4][5][6]

Materials:

-

Ovalbumin (OVA)

-

Aluminum hydroxide (B78521) (Alum)

-

Phosphate-buffered saline (PBS)

-

15-HEPE

-

Vehicle (e.g., 0.5% ethanol (B145695) in PBS)

-

Mice (e.g., BALB/c)

Procedure:

-

Sensitization:

-

On days 0 and 7, sensitize mice by intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS.

-

-

Challenge:

-

From day 14 to day 21, challenge the mice by intranasal administration of 10 µL of OVA solution (1 mg/mL in PBS) into each nostril daily.

-

-

Treatment:

-

Assessment of Allergic Symptoms:

-

Immediately after the final OVA challenge, record the number of sneezes and nasal rubbing movements for a period of 15 minutes.

-

-

Sample Collection and Analysis:

-

Twenty-four hours after the last challenge, collect nasal lavage fluid (NALF), serum, and nasal mucosal tissue.

-

Analyze NALF and serum for levels of OVA-specific IgE, histamine, and cytokines (e.g., IL-4, IL-5, IFN-γ) by ELISA.

-

Process nasal mucosal tissue for histology to assess eosinophil infiltration (e.g., H&E staining) and mast cell degranulation (e.g., toluidine blue staining).

-

Dextran Sulfate Sodium (DSS)-Induced Colitis Mouse Model

This protocol details the induction of acute colitis using DSS and treatment with 15-HEPE.[2][12][13][14][15][16][17][18]

Materials:

-

Dextran sulfate sodium (DSS, molecular weight 36,000-50,000 Da)

-

15S-HEPE

-

Phosphate-buffered saline (PBS)

-

Mice (e.g., C57BL/6)

Procedure:

-

Induction of Colitis:

-

Administer 2.5% (w/v) DSS in the drinking water for 5-7 consecutive days.

-

-

Treatment:

-

Monitoring of Disease Activity:

-

Record body weight, stool consistency, and the presence of blood in the stool daily to calculate the Disease Activity Index (DAI).

-

-

Sample Collection and Analysis:

-

At the end of the treatment period, euthanize the mice and collect the entire colon.

-

Measure the length of the colon.

-

Fix a portion of the distal colon in 10% neutral buffered formalin for histological analysis (H&E staining) to assess inflammation, ulceration, and crypt damage.

-

Homogenize another portion of the colon to measure myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration and for cytokine analysis (e.g., TNF-α, IL-6, IL-1β) by ELISA or qPCR.

-

Signaling Pathways and Experimental Workflows

15-HEPE Signaling Pathway

15-HEPE has been shown to exert its anti-allergic effects by activating the peroxisome proliferator-activated receptor-gamma (PPARγ).[1] Activation of PPARγ can lead to the transrepression of pro-inflammatory transcription factors such as NF-κB, thereby reducing the expression of inflammatory cytokines.[19][20]

Caption: 15-HEPE signaling pathway via PPARγ activation.

Experimental Workflow for In Vivo Studies

The following diagram outlines a general workflow for conducting in vivo studies with 15-HEPE.[21][22][23][24]

Caption: General experimental workflow for in vivo 15-HEPE studies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. kjorl.org [kjorl.org]

- 5. researchgate.net [researchgate.net]

- 6. phcog.com [phcog.com]

- 7. Intranasal Administration of Nanovectorized Docosahexaenoic Acid (DHA) Improves Cognitive Function in Two Complementary Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Intranasal Administration of CNS Therapeutics to Awake Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Intranasal Administration of a Polymeric Biodegradable Film to C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. phcogj.com [phcogj.com]

- 12. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 13. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]

- 14. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. socmucimm.org [socmucimm.org]

- 16. 15-Deoxy-△12,14-Prostaglandin J2 Promotes Resolution of Experimentally Induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Fh15 Reduces Colonic Inflammation and Leukocyte Infiltration in a Dextran Sulfate Sodium-Induced Ulcerative Colitis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 19. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]

- 20. PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Lipidomics Workflow for Analyzing Lipid Profiles Using Multiple Reaction Monitoring (MRM) in Liver Homogenate of Mice with Non-alcoholic Steatohepatitis (NASH) - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A Novel Experimental Workflow to Determine the Impact of Storage Parameters on the Mass Spectrometric Profiling and Assessment of Representative Phosphatidylethanolamine Lipids in Mouse Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Application Notes and Protocols for Treating Cultured Macrophages with 15-HEPE

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Hydroxyeicosapentaenoic acid (15-HEPE) is an omega-3 fatty acid-derived lipid mediator with demonstrated anti-inflammatory properties. As a metabolite of eicosapentaenoic acid (EPA), 15-HEPE is of significant interest in the study of inflammatory processes and the development of novel therapeutics. Macrophages, key players in the innate immune system, are crucial targets for anti-inflammatory interventions. This document provides a detailed protocol for the treatment of cultured macrophages with 15-HEPE, including methods for cell culture, treatment, and analysis of downstream effects. The primary signaling pathway implicated in 15-HEPE's action in macrophages is through the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor that regulates gene expression related to inflammation and metabolism.[1][2]

Data Presentation

The following table summarizes the differential gene expression in RAW 264.7 macrophage-like cells treated with a structurally similar compound, 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE), which also acts as a PPAR-γ agonist. This data provides an expected transcriptional response of macrophages to 15-HEPE treatment.

Table 1: Differential Gene Expression in Macrophages Treated with 15(S)-HETE (40 μM for 24 hours)

| Gene Symbol | Gene Name | Fold Change | Function |

| Upregulated Genes | |||

| Abca1 | ATP binding cassette subfamily A member 1 | +2.1 | Cholesterol efflux |

| Abcg1 | ATP binding cassette subfamily G member 1 | +1.8 | Cholesterol efflux |

| Arg1 | Arginase 1 | +2.5 | M2 macrophage marker, anti-inflammatory |

| Mrc1 (CD206) | Mannose Receptor C-Type 1 | +1.9 | M2 macrophage marker, phagocytosis |

| Il10 | Interleukin 10 | +1.7 | Anti-inflammatory cytokine |

| Downregulated Genes | |||

| Nos2 (iNOS) | Nitric oxide synthase 2 | -2.3 | M1 macrophage marker, pro-inflammatory |

| Tnf | Tumor necrosis factor | -2.0 | Pro-inflammatory cytokine |

| Il6 | Interleukin 6 | -1.8 | Pro-inflammatory cytokine |

| Ccl2 | C-C motif chemokine ligand 2 | -2.2 | Pro-inflammatory chemokine |

Note: This data is based on studies using 15(S)-HETE, a compound with similar structure and function to 15-HEPE. Results with 15-HEPE are expected to be comparable.

Experimental Protocols

Macrophage Cell Culture

This protocol describes the culture of the RAW 264.7 murine macrophage cell line.[3][4][5][6]

Materials:

-

RAW 264.7 cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA (0.25%)

-

Cell scraper

-

T-75 cell culture flasks

-

6-well or 24-well tissue culture plates

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Thawing and Plating: Thaw cryopreserved RAW 264.7 cells rapidly in a 37°C water bath. Transfer the cell suspension to a T-75 flask containing 15 mL of pre-warmed DMEM. Incubate at 37°C with 5% CO₂.

-

Cell Maintenance: Change the culture medium every 2-3 days.

-

Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash once with PBS. Add 1-2 mL of Trypsin-EDTA and incubate for 2-3 minutes at 37°C. Gently detach the cells using a cell scraper. Resuspend the cells in fresh medium and split at a ratio of 1:3 to 1:6 into new flasks.

-

Seeding for Experiments: For experiments, seed RAW 264.7 cells into 6-well or 24-well plates at a density of 2 x 10⁵ cells/mL and allow them to adhere overnight.

Preparation of 15-HEPE Solution

Materials:

-

15-HEPE (commercially available)

-

Ethanol (B145695) (anhydrous)

-

DMEM (serum-free)

Procedure:

-

Prepare a stock solution of 15-HEPE in anhydrous ethanol. For example, dissolve 1 mg of 15-HEPE in 1 mL of ethanol to create a stock solution. Store at -80°C.

-

On the day of the experiment, dilute the 15-HEPE stock solution in serum-free DMEM to the desired final concentrations (e.g., for a final concentration of 40 µM). Ensure the final concentration of ethanol in the cell culture medium is less than 0.1% to avoid solvent toxicity.

Treatment of Macrophages with 15-HEPE

Procedure:

-

After overnight adherence, aspirate the culture medium from the plated RAW 264.7 cells.

-

Wash the cells once with sterile PBS.

-

Add the prepared 15-HEPE dilutions (in serum-free DMEM) to the respective wells. Include a vehicle control group treated with the same concentration of ethanol as the highest 15-HEPE concentration.

-

Incubate the cells for the desired time period (e.g., 24 hours) at 37°C with 5% CO₂.

Analysis of Macrophage Polarization

A. RNA Extraction and Quantitative PCR (qPCR):

-

Following treatment, lyse the cells directly in the wells using a suitable lysis buffer (e.g., TRIzol).

-

Extract total RNA according to the manufacturer's protocol.

-

Synthesize cDNA using a reverse transcription kit.

-

Perform qPCR using primers specific for M1 markers (e.g., Nos2, Tnf, Il6) and M2 markers (e.g., Arg1, Mrc1, Il10). Normalize the expression to a housekeeping gene (e.g., Gapdh or Actb).

B. Enzyme-Linked Immunosorbent Assay (ELISA):

-

Collect the cell culture supernatants after treatment.

-

Centrifuge to remove any cellular debris.

-

Measure the concentration of secreted cytokines (e.g., TNF-α, IL-6, IL-10) using commercially available ELISA kits according to the manufacturer's instructions.

Visualizations

Caption: Workflow for 15-HEPE treatment of cultured macrophages.

Caption: 15-HEPE activates PPAR-γ signaling in macrophages.

References

The Use of 15-HEPE as an Internal Standard in Lipidomics: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of lipidomics, accurate and precise quantification of lipid species is paramount for understanding their complex roles in health and disease. Eicosanoids, a class of signaling lipids derived from polyunsaturated fatty acids, are of particular interest due to their involvement in inflammation, immunity, and various pathological processes. 15-Hydroxyeicosapentaenoic acid (15-HEPE), a metabolite of eicosapentaenoic acid (EPA), has emerged as a key anti-inflammatory lipid mediator.[1][2] Given its biological significance and structural similarity to other eicosanoids, stable isotope-labeled 15-HEPE is an excellent candidate for use as an internal standard in mass spectrometry-based lipidomics.

This document provides detailed application notes and protocols for the utilization of 15-HEPE as an internal standard to ensure robust and reliable quantification of eicosanoids in biological samples.

Application Notes

The ideal internal standard should mimic the analyte of interest in terms of its chemical and physical properties to accurately account for variations throughout the analytical workflow, including sample extraction, derivatization, and ionization.[3][4] Stable isotope-labeled internal standards, such as deuterated 15-HEPE (d-15-HEPE), are considered the gold standard in quantitative mass spectrometry.[5][6] The incorporation of deuterium (B1214612) atoms results in a mass shift that allows for differentiation from the endogenous analyte by the mass spectrometer, while maintaining nearly identical chromatographic retention times and ionization efficiencies.[5]

The use of a deuterated analog of the analyte of interest, such as d-15-HEPE for the quantification of 15-HEPE and other related eicosanoids, is the ideal scenario.[2] However, in cases where a specific deuterated standard is unavailable, a structurally similar deuterated compound from the same lipid class, for instance, d8-15-HETE, can be employed.[2][7]

Key Advantages of Using Deuterated 15-HEPE as an Internal Standard:

-

Correction for Matrix Effects: Biological samples are complex matrices that can cause ion suppression or enhancement during electrospray ionization, leading to inaccurate quantification. A co-eluting stable isotope-labeled internal standard experiences the same matrix effects as the analyte, allowing for accurate normalization.[8]

-

Compensation for Sample Loss: Losses can occur at various stages of sample preparation, including extraction and purification. Since the internal standard is added at the beginning of the workflow, it accounts for these losses.[2][7]

-